4,4-Dimethylpyridine-1-carboxamide
CAS No.: 101376-29-8
Cat. No.: VC0008784
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101376-29-8 |
---|---|
Molecular Formula | C8H12N2O |
Molecular Weight | 152.197 |
IUPAC Name | 4,4-dimethylpyridine-1-carboxamide |
Standard InChI | InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11) |
Standard InChI Key | AQVIODXOMVJLCN-UHFFFAOYSA-N |
SMILES | CC1(C=CN(C=C1)C(=O)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
4,4-Dimethylpyridine-1-carboxamide is a heterocyclic organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . The compound is registered in the PubChem database with the CID 45084337, indicating its recognition in chemical repositories . The compound represents an interesting variant of the pyridine scaffold, with modifications that potentially alter its reactivity and biological properties compared to unsubstituted pyridine.
Structural Features
The primary structural components of 4,4-Dimethylpyridine-1-carboxamide include:
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A pyridine ring system as the core structure
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Two methyl groups (-CH3) attached to the carbon at position 4
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A carboxamide group (-CONH2) connected to the pyridine nitrogen at position 1
This arrangement creates a molecule with asymmetric electron distribution and multiple functional groups that can participate in various chemical interactions. The presence of the carboxamide group likely confers hydrogen bonding capabilities, while the dimethyl substitution at position 4 affects the electron density within the pyridine ring.
Chemical Identifiers
For precise identification in chemical databases and literature, 4,4-Dimethylpyridine-1-carboxamide is associated with several standardized identifiers as presented in Table 1.
Table 1: Chemical Identifiers for 4,4-Dimethylpyridine-1-carboxamide
Identifier Type | Value |
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PubChem CID | 45084337 |
IUPAC Name | 4,4-dimethylpyridine-1-carboxamide |
InChI | InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11) |
InChIKey | AQVIODXOMVJLCN-UHFFFAOYSA-N |
SMILES | CC1(C=CN(C=C1)C(=O)N)C |
CAS Registry Number | 101376-29-8 |
Physical and Chemical Properties
Predicted Physical Properties
Based on its molecular structure, 4,4-Dimethylpyridine-1-carboxamide likely exhibits specific physical properties that would influence its behavior in various chemical environments. While direct experimental data on these properties appears limited in the available literature, structural analysis allows for reasonable predictions.
The compound contains both hydrophobic elements (the dimethyl groups and pyridine ring) and hydrophilic components (the carboxamide group), suggesting moderate solubility in polar solvents and limited solubility in highly nonpolar solvents. The amide functional group would be expected to participate in hydrogen bonding interactions, potentially affecting crystal packing and melting point characteristics.
Comparative Analysis with Similar Compounds
Although structurally distinct, the comparison with other pyridine derivatives provides useful context for understanding 4,4-Dimethylpyridine-1-carboxamide. For instance, N,N-dimethylpiperidine-4-carboxamide (C8H16N2O) represents a related structure with a saturated piperidine ring instead of the aromatic pyridine present in our target compound . This structural difference significantly impacts the electron distribution and likely alters chemical reactivity patterns.
Similarly, 4-dimethyl amino pyridine (4-DMAP) shares the pyridine scaffold but contains a dimethylamino group at the 4-position rather than the geminal dimethyl substitution and N-carboxamide functionality of 4,4-Dimethylpyridine-1-carboxamide . These structural variations highlight the diversity of pyridine derivatives and their potential for different chemical behaviors.
Synthesis and Preparation Methods
Reaction Considerations
The reactivity of the pyridine nitrogen and the steric effects of the geminal dimethyl groups at the 4-position would be important considerations in any synthetic approach. The presence of these structural features could affect both the efficiency of reactions and the selectivity of different synthetic pathways.
Comprehensive Data Analysis
Structure-Property Relationships
The relationship between the molecular structure of 4,4-Dimethylpyridine-1-carboxamide and its chemical behavior can be analyzed through the lens of its constituent functional groups. Table 2 presents a comparative analysis of the functional groups present in 4,4-Dimethylpyridine-1-carboxamide and their potential impact on chemical properties.
Table 2: Functional Group Analysis of 4,4-Dimethylpyridine-1-carboxamide
Functional Group | Position | Expected Effect on Properties |
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Pyridine ring | Core structure | Provides aromatic character, basic nitrogen site (modified by carboxamide substitution) |
Geminal dimethyl | 4-position | Increases steric bulk, affects electron density distribution, enhances lipophilicity |
Carboxamide | N-1 position | Provides hydrogen bond donor/acceptor sites, increases polarity, affects solubility |
This structural analysis provides insights into the potential chemical behavior of the compound in various environments and its reactivity patterns with different reagents.
Comparison with Structurally Related Compounds
Table 3 presents a comparative analysis of 4,4-Dimethylpyridine-1-carboxamide and several related compounds mentioned in the search results, highlighting structural similarities and differences.
Table 3: Comparison of 4,4-Dimethylpyridine-1-carboxamide with Related Compounds
Compound | Molecular Formula | Key Structural Differences | Potential Impact on Properties |
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4,4-Dimethylpyridine-1-carboxamide | C8H12N2O | Reference compound | Baseline for comparison |
N,N-dimethylpiperidine-4-carboxamide | C8H16N2O | Saturated ring, different substitution pattern | Different electron distribution, reduced aromaticity |
4-pyridone-3-carboxamide derivatives | Varies | Different positioning of functional groups | Different hydrogen bonding patterns, altered reactivity |
Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | C9H10ClNO2 | Contains chloro and ester groups, different methyl positions | Different polarity, reactivity, and synthetic utility |
This comparative analysis underscores the unique structural features of 4,4-Dimethylpyridine-1-carboxamide relative to other pyridine derivatives and suggests how these differences might translate to distinct chemical behaviors.
Research Gaps and Future Directions
Current Limitations in Knowledge
The available literature on 4,4-Dimethylpyridine-1-carboxamide appears limited, with most information derived from chemical databases rather than experimental studies . This represents a significant gap in knowledge regarding:
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Detailed physical properties obtained through experimental measurements
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Comprehensive synthetic routes and optimization strategies
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Specific applications and biological activities
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Structure-activity relationships in various contexts
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